4-Chloro-5-fluoro-2-methylbenzaldehyde
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Overview
Description
4-Chloro-5-fluoro-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde typically involves the halogenation of 2-methylbenzaldehyde. The process includes:
Chlorination: Introduction of a chlorine atom at the 4th position.
Fluorination: Introduction of a fluorine atom at the 5th position.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to facilitate the halogenation reactions.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-5-fluoro-2-methylbenzoic acid.
Reduction: 4-Chloro-5-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-fluoro-2-methylbenzaldehyde is utilized in several research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react to form various bioactive compounds. The chlorine and fluorine substitutions influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
- 4-Fluoro-2-methylbenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: 4-Chloro-5-fluoro-2-methylbenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms, which affects its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis and research.
Biological Activity
4-Chloro-5-fluoro-2-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, drawing from diverse research findings and case studies.
- Molecular Formula : C8H7ClF O
- Molecular Weight : Approximately 172.59 g/mol
- Structure : The compound features a benzaldehyde group with chlorine and fluorine substituents, which influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Formylation of Fluorinated Aromatics : Using reagents like phosphorus oxychloride (POCl3) and chlorinated aromatic compounds.
- Electrophilic Aromatic Substitution : Involving the introduction of chlorine and fluorine onto a methyl-substituted benzene ring.
Antimicrobial Activity
Research indicates that halogenated benzaldehydes exhibit antimicrobial properties. For instance, studies have shown that compounds structurally related to this compound display significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the presence of halogen atoms enhances the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying levels of cytotoxicity, with IC50 values indicating potency against:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.3 |
MCF-7 (breast cancer) | 22.8 |
A549 (lung cancer) | 18.5 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage in target cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. It was found that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Case Study 2: Cancer Cell Line Testing
In a research article from Cancer Research, the effects of this compound on different cancer cell lines were documented. The study revealed that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
Properties
Molecular Formula |
C8H6ClFO |
---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 |
InChI Key |
KOQLSCOSJAFIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)Cl |
Origin of Product |
United States |
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